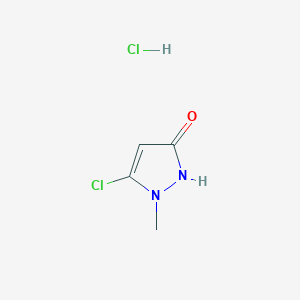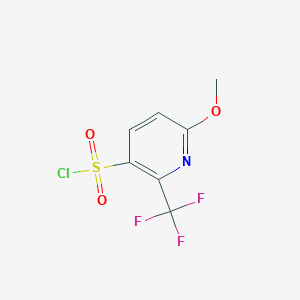
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, are synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C7H5ClF3NO3S/c1-15-5-3-2-4 (16 (8,13)14)6 (12-5)7 (9,10)11/h2-3H,1H3 .Scientific Research Applications
Catalyst for Organic Synthesis
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride finds applications as a catalyst in organic synthesis. For instance, it has been used in the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through solvent-free synthesis, demonstrating its efficiency as a homogeneous and reusable catalyst in multi-component condensation reactions (Moosavi‐Zare et al., 2013). This showcases its potential in facilitating complex chemical transformations in a more sustainable manner.
Synthesis of Fluorinated Polyamides
Research has also explored the use of related compounds in the synthesis of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials are synthesized using diamines related to 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and show promising properties like high thermal stability, good solubility in organic solvents, and potential for use in high-performance applications due to their low dielectric constants and high transparency (Liu et al., 2013).
Development of Thin-Film Composite Membranes
In the field of materials science, derivatives of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride have been used in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, highlighting the potential of such compounds in enhancing the performance of filtration membranes for environmental applications (Liu et al., 2012).
Electrochemical Sensors
Additionally, related sulfonic acid functionalized compounds have been used in the development of electrochemical sensors. For example, a poly(p-toluene sulfonic acid) modified glassy carbon electrode has shown enhanced sensitivity and selectivity for the determination of pyridine-2-aldoxime methochloride, a cholinesterase reactivator. This illustrates the potential application of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and its derivatives in the creation of sensitive and selective sensors for biomedical and environmental monitoring (Issac & Kumar, 2010).
Future Directions
properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-3-2-4(16(8,13)14)6(12-5)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPUAGWEYFBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)


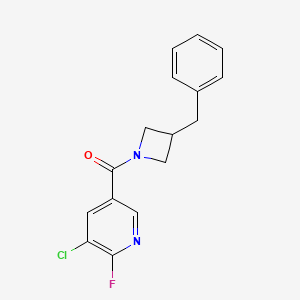
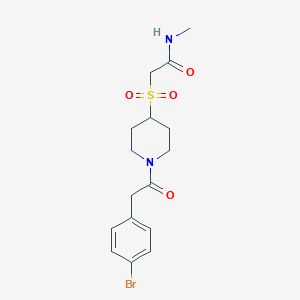
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
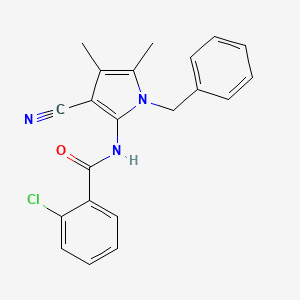
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
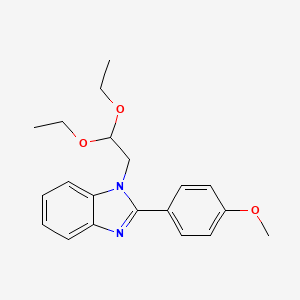
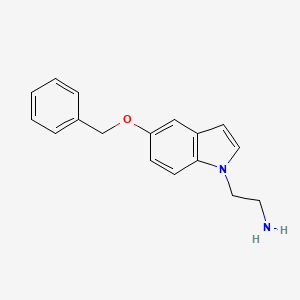
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
